

Application Notes and Protocols: Nickel-Catalyzed Amidation of β -Keto Esters

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Compound of Interest

Compound Name: *Ethyl 2-oxohexanoate*

Cat. No.: *B1278483*

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Introduction

The introduction of nitrogen-containing functional groups is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Among these, the α -amido carbonyl motif is a prevalent feature in a wide array of natural products and therapeutic agents. Traditional methods for the synthesis of these structures often involve multi-step sequences and the use of pre-functionalized starting materials. This application note details a direct and convergent nickel-catalyzed α -amidation of β -keto esters, a method that offers a more efficient and versatile route to these valuable compounds.^{[1][2][3]} This process utilizes the commercially available and cost-effective catalyst, nickelocene, and demonstrates broad substrate tolerance, making it a valuable tool for late-stage functionalization and the rapid generation of compound libraries.^[4]

Core Advantages of the Nickelocene-Catalyzed Method:

- Direct C-N Bond Formation: Enables the direct coupling of β -keto esters with an electrophilic nitrogen source, avoiding pre-functionalization steps.
- Broad Substrate Scope: Tolerates a wide range of functional groups on both the β -keto ester and the hydroxamate coupling partner.

- Cost-Effective Catalysis: Employs the commercially available and relatively inexpensive nickelocene as the catalyst.[4]
- Operational Simplicity: The reaction proceeds without the need for exogenous ligands, simplifying the experimental setup.[4]

Data Presentation: Substrate Scope and Yields

The nickelocene-catalyzed amidation exhibits broad applicability with respect to both the β -keto ester and the hydroxamate coupling partners. The following tables summarize the scope of the reaction with isolated yields for a variety of substrates.

Table 1: Variation of the β -Keto Ester Substrate

Entry	β-Keto Ester Substrate	Product	Yield (%)
1	Ethyl 2-methyl-3-oxobutanoate	Ethyl 2-benzamido-2-methyl-3-oxobutanoate	82
2	Ethyl 2-ethyl-3-oxobutanoate	Ethyl 2-benzamido-2-ethyl-3-oxobutanoate	82
3	Ethyl 3-oxobutanoate	Ethyl 2-benzamido-3-oxobutanoate	75
4	Methyl 3-oxobutanoate	Methyl 2-benzamido-3-oxobutanoate	78
5	Ethyl 3-oxo-3-phenylpropanoate	Ethyl 2-benzamido-3-oxo-3-phenylpropanoate	85
6	(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-methyl-3-oxobutanoate	(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-benzamido-2-methyl-3-oxobutanoate	70 (1.5:1 dr)
7	Ethyl 2-oxocyclopentane-1-carboxylate	Ethyl 1-benzamido-2-oxocyclopentane-1-carboxylate	72
8	Ethyl 2-oxocyclohexane-1-carboxylate	Ethyl 1-benzamido-2-oxocyclohexane-1-carboxylate	78
9	Ethyl 2-oxocycloheptane-1-carboxylate	Ethyl 1-benzamido-2-oxocycloheptane-1-carboxylate	75

Reaction conditions: β-keto ester (1.0 equiv), O-benzoyl-N,N-dimethylhydroxylamine (1.2 equiv), Nickelocene (10 mol %), LiOtBu (1.5 equiv), in THF (0.1 M) at 45 °C for 12-24 h.

Table 2: Variation of the Hydroxamate Coupling Partner

Entry	Hydroxamate Substrate	Product	Yield (%)
1	O-(4-methoxybenzoyl)-N,N-dimethylhydroxylamine	Ethyl 2-(4-methoxybenzamido)-2-methyl-3-oxobutanoate	80
2	O-(4-(trifluoromethyl)benzyl)-N,N-dimethylhydroxylamine	Ethyl 2-(4-(trifluoromethyl)benzamido)-2-methyl-3-oxobutanoate	75
3	O-(4-chlorobenzoyl)-N,N-dimethylhydroxylamine	Ethyl 2-(4-chlorobenzamido)-2-methyl-3-oxobutanoate	68
4	O-pivaloyl-N,N-dimethylhydroxylamine	Ethyl 2-methyl-2-pivalamido-3-oxobutanoate	72

Reaction conditions: Ethyl 2-methyl-3-oxobutanoate (1.0 equiv), Hydroxamate (1.2 equiv), Nickelocene (10 mol %), LiOtBu (1.5 equiv), in THF (0.1 M) at 45 °C for 12-24 h.

Experimental Protocols

General Considerations:

All reactions should be performed in oven-dried glassware under an inert atmosphere of nitrogen or argon. Tetrahydrofuran (THF) should be dried and degassed prior to use. All reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted.

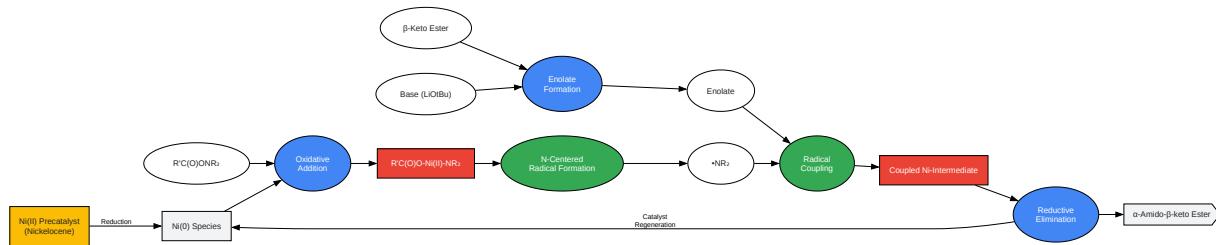
Representative Experimental Protocol for the Amidation of Ethyl 2-methyl-3-oxobutanoate:

- Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add nickelocene (18.9 mg, 0.10 mmol, 10 mol %).
- Reagent Addition: In a separate vial, dissolve ethyl 2-methyl-3-oxobutanoate (144.2 mg, 1.0 mmol, 1.0 equiv) and O-benzoyl-N,N-dimethylhydroxylamine (215.1 mg, 1.2 mmol, 1.2 equiv) in 5 mL of anhydrous THF.
- Initiation: Add the solution of the β -keto ester and hydroxamate to the flask containing the nickelocene.
- Base Addition: To the resulting mixture, add lithium tert-butoxide (120.2 mg, 1.5 mmol, 1.5 equiv).
- Reaction Conditions: The flask is sealed and the reaction mixture is stirred at 45 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction (typically 12-24 hours), the reaction mixture is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride (10 mL).
- Extraction: The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired α -amido- β -keto ester.

Visualizations

Proposed Reaction Mechanism

The exact mechanism of this transformation is still under investigation, but initial studies suggest the involvement of a nickel-centered radical pathway. The proposed catalytic cycle is depicted below.

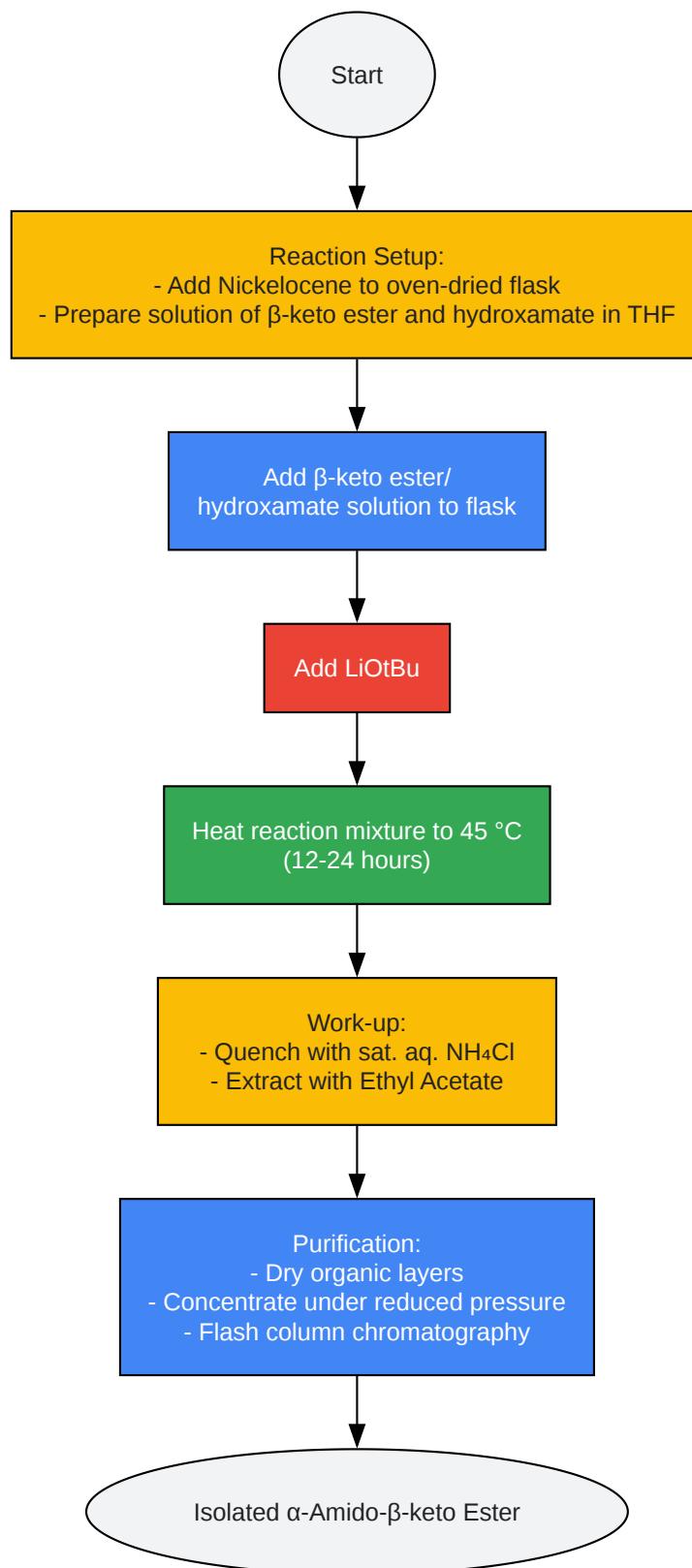


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Caption: Proposed mechanism for the nickel-catalyzed amidation.

Experimental Workflow

The following diagram illustrates the general workflow for the nickel-catalyzed amidation of β -keto esters.

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Caption: General experimental workflow for the amidation reaction.

Conclusion

The nickelocene-catalyzed amidation of β -keto esters represents a significant advancement in the synthesis of α -amido carbonyl compounds.[1][2][3] This method's operational simplicity, cost-effectiveness, and broad substrate tolerance make it a highly attractive strategy for applications in medicinal chemistry and natural product synthesis. The detailed protocols and data provided herein are intended to facilitate the adoption of this powerful synthetic tool by the wider scientific community.

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